Phenol, 4-(5-decyl-2-pyrimidinyl)-

Description

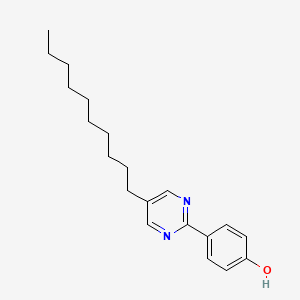

Phenol, 4-(5-decyl-2-pyrimidinyl)- (CAS No. 102408-54-8) is a phenolic derivative featuring a pyrimidine ring substituted with a decyl chain at the 5-position and linked to a phenol group at the para position. The decyl chain contributes to its hydrophobic character, while the pyrimidine ring introduces electronic effects that may influence reactivity and intermolecular interactions .

The compound is commercially available through suppliers like SAGECHEM, which specializes in pharmaceutical intermediates and agrochemicals .

Properties

CAS No. |

102408-54-8 |

|---|---|

Molecular Formula |

C20H28N2O |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

4-(5-decylpyrimidin-2-yl)phenol |

InChI |

InChI=1S/C20H28N2O/c1-2-3-4-5-6-7-8-9-10-17-15-21-20(22-16-17)18-11-13-19(23)14-12-18/h11-16,23H,2-10H2,1H3 |

InChI Key |

AQFOPOSIKGCYAM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Phenolic Derivatives

Pyrimidine derivatives with alkyl-substituted phenyl or phenolic groups exhibit variations in solubility, thermal stability, and bioactivity depending on substituent length and position. Key analogs include:

Table 1: Comparison of Pyrimidine Derivatives

Key Observations :

Phenolic Compounds with Heterocyclic Moieties

Compounds combining phenol with nitrogen-containing heterocycles (e.g., pyridine, pyrimidine) are common in medicinal chemistry. Notable examples include:

Table 2: Comparison with Pyridine and Pyrrolidinyl Phenols

Key Observations :

- Electronic Effects : The pyrimidine ring in the target compound may exhibit weaker basicity compared to pyridine analogs (e.g., CAS 21951-36-0), influencing pH-dependent solubility .

- Bioactivity: Chlorinated phenolic derivatives (e.g., CAS 603069-17-6) often show enhanced antimicrobial activity, whereas the target compound’s decyl chain may prioritize lipid interactions over electrophilic reactivity .

Phenolic Compounds with Unsaturated Aliphatic Chains

guineensis extracts highlight the role of unsaturated chains in bioactivity:

Table 3: Comparison with Aliphatic Phenolic Derivatives

Key Observations :

- Unsaturation : The E-configuration in pentadecenyl analogs may enhance interactions with biological targets (e.g., membrane proteins) compared to saturated decyl chains .

- Thermal Stability : Saturated alkyl chains (as in the target compound) generally offer better thermal stability, which is advantageous in industrial applications .

Q & A

Q. What are the common synthetic routes for Phenol, 4-(5-decyl-2-pyrimidinyl)-, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution (NAS) between a pyrimidine derivative and phenol under basic conditions. Sodium hydride or sodium amide is typically used to deprotonate the phenol, enhancing its nucleophilicity. Microwave-assisted synthesis can improve yields (up to 20% higher) and reduce reaction times (from 12 hours to 2–4 hours) compared to traditional heating . Key parameters for optimization include:

- Temperature : Maintain 80–100°C to balance reaction rate and side-product formation.

- Base strength : Stronger bases (e.g., NaH) accelerate substitution but may require inert atmospheres.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Q. How can the molecular structure of Phenol, 4-(5-decyl-2-pyrimidinyl)- be characterized?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to identify aromatic protons (δ 6.8–8.2 ppm), hydroxyl groups (broad peak ~δ 5.5 ppm), and the decyl chain (δ 0.8–1.5 ppm) .

- IR spectroscopy : O-H stretch (~3200–3500 cm) and pyrimidine ring vibrations (~1600 cm) .

- X-ray crystallography : Resolves spatial arrangement, as demonstrated in structurally similar pyrimidine derivatives (e.g., bond angles and torsional strain analysis) .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity (>95% required for biological assays) .

- TGA/DSC : Evaluates thermal stability; the compound decomposes above 200°C, with moisture-sensitive regions identified via DSC .

- Storage recommendations : Store at 4°C under inert gas (N) to prevent oxidation .

Advanced Research Questions

Q. How does the decyl substituent influence biological activity and solubility?

- Methodological Answer : The decyl chain enhances hydrophobic interactions with lipid bilayers or protein pockets, as shown in analogs like Phenol, 4-(5-octyl-2-pyridinyl)- (logP = 4.2 vs. 3.5 for non-alkylated derivatives) . However, excessive hydrophobicity reduces aqueous solubility (<0.1 mg/mL in PBS), necessitating formulation strategies:

- Co-solvents : Use DMSO or cyclodextrins for in vitro assays.

- Structural analogs : Compare with shorter-chain derivatives (e.g., methyl or ethyl substitutions) to balance lipophilicity and solubility .

Q. How can computational modeling predict interactions between Phenol, 4-(5-decyl-2-pyrimidinyl)- and biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases or receptors (e.g., pyrimidine-binding pockets in enzymes).

- MD simulations : GROMACS for stability analysis of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns trajectories) .

- QSAR studies : Correlate substituent length (decyl vs. octyl) with IC values in enzyme inhibition assays .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Conflicting results often arise from:

- Purity variability : Validate via HPLC and mass spectrometry .

- Assay conditions : Standardize pH (7.4 for physiological relevance) and serum protein content (e.g., 10% FBS in cell-based assays).

- Structural analogs : Compare with 4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol to isolate substituent effects (e.g., anti-inflammatory vs. antimicrobial activity) .

Comparative Analysis of Structural Analogs

| Compound Name | Key Structural Features | Biological Activity/Applications | Reference |

|---|---|---|---|

| Phenol, 4-(5-octyl-2-pyridinyl)- | Pyridine ring, shorter alkyl chain | Enhanced solubility (logP = 3.8) | |

| 4-[4-(dimethoxymethyl)pyrimidin-2-yl]phenol | Methoxy group, pyrimidine core | Anti-inflammatory (IC = 10 µM) | |

| 2-(4-Phenyl-5-(2-pyridinylamino)-4H-1,2,4-triazol-3-yl)phenol | Triazole ring, pyridine substituent | Kinase inhibition (IC = 50 nM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.